1-Phenyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine
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Overview
Description
1-Phenyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group and a tetrahydronaphthalenyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with phenylpiperazine under specific conditions. One common method includes:
Starting Materials: 1,2,3,4-tetrahydronaphthalene and phenylpiperazine.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
1-Phenyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its interaction with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of the compound.
Phenylpiperazine: Another precursor and structurally related compound.
1-Naphthalenamine, 1,2,3,4-tetrahydro-: A similar compound with a naphthylamine group instead of a piperazine ring.
Uniqueness
1-Phenyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine is unique due to the combination of the phenyl and tetrahydronaphthalenyl groups attached to the piperazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
Properties
IUPAC Name |
1-phenyl-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2/c1-2-8-19(9-3-1)21-12-14-22(15-13-21)20-11-10-17-6-4-5-7-18(17)16-20/h1-9,20H,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEUWCHQWQLOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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